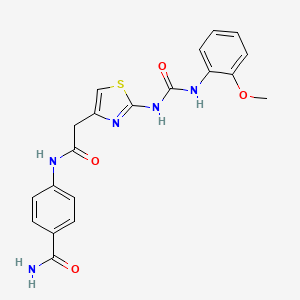

4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-29-16-5-3-2-4-15(16)24-19(28)25-20-23-14(11-30-20)10-17(26)22-13-8-6-12(7-9-13)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,22,26)(H2,23,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQLBXXEPPAFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-halo ketones with thiourea under acidic conditions.

Attachment of the Methoxyphenyl Urea Moiety: This step involves the reaction of 2-methoxyaniline with isocyanates to form the methoxyphenyl urea group.

Coupling with Benzamide: The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzamide moiety.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amino derivatives or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide has shown potential as an antimicrobial agent. The thiazole ring is known for its biological activity, including antibacterial and antifungal properties .

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. The presence of the methoxyphenyl urea moiety is particularly significant, as it can interact with various biological targets .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The methoxyphenyl urea moiety can form hydrogen bonds with amino acid residues in the active sites of proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and related molecules from the evidence:

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects :

- The 2-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., CF₃ in 10d, Cl in 10f) in analogs. Methoxy may improve aqueous solubility but reduce metabolic stability compared to halogenated analogs .

- Fluorine in 3b and trifluoromethyl in 10d are associated with enhanced bioavailability and resistance to oxidative metabolism, common in CNS-targeting drugs .

Synthetic Accessibility :

- High yields (>89%) for piperazine-linked thiazoles (10d/f) suggest robust synthetic routes for such derivatives. The target compound’s lack of a piperazine moiety may simplify synthesis but reduce tunability .

Research Implications

- Structure-Activity Relationships (SAR) : The ureido group’s substituent position (e.g., 2-methoxy vs. 3-CF₃) is critical for target engagement. Comparative studies on binding affinity (e.g., kinase inhibition) are needed.

- Pharmacokinetics : Methoxy-substituted compounds may require formulation optimization to balance solubility and half-life, whereas halogenated analogs could prioritize blood-brain barrier penetration .

Biological Activity

4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide, a complex organic compound, belongs to the class of thiazole derivatives. Its structure incorporates a thiazole ring, a ureido group, and an acetamide moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the methoxyphenyl group enhances the lipophilicity of the compound, potentially improving its interaction with microbial membranes. Studies have shown that similar compounds demonstrate activity against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Moderate | |

| N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide | Escherichia coli | High | |

| 2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate | Candida albicans | Low |

The data suggests that modifications in the side chains and functional groups significantly influence the antimicrobial efficacy of these compounds.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study:

A study evaluated the effects of thiazole derivatives on glioma cells, revealing that certain compounds induced significant cell death through mechanisms independent of AMPK inhibition. This suggests that thiazole derivatives may act through multiple pathways to exert their anticancer effects.

Enzyme Inhibition

Thiazole derivatives have also been investigated for their ability to inhibit specific enzymes related to disease processes. For instance, compounds targeting bacterial peptide deformylase have shown promising antibacterial activity.

Table 2: Enzyme Inhibition by Thiazole Derivatives

The table illustrates the varying degrees of enzyme inhibition among different thiazole derivatives, highlighting their potential as therapeutic agents.

The mechanism of action for this compound involves interaction with specific molecular targets within microbial and cancerous cells. The compound may disrupt cellular processes by binding to enzymes or receptors, leading to inhibition of growth or induction of apoptosis.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) |

|---|---|---|---|

| Ureido-thiazole formation | 2-Methoxyphenyl isocyanate, THF, 0°C → RT, 12h | 78 | 92 |

| Acetamido coupling | EDC, HOBt, DMF, N₂, 24h | 65 | 88 |

| Benzamide final step | 4-Aminobenzamide, DMF, 80°C, 8h | 70 | 95 |

Q. Table 2. DOE Parameters for Reaction Optimization

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 100°C |

| Solvent | DMF | DMSO |

| Catalyst (mol%) | 0.5 | 2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.